Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functionalization Potential : A study by Velikorodov et al. (2016) illustrates the potential of a closely related compound, methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, for functionalization with selenium dioxide. This leads to the creation of compounds like 1,2,3-selenadiazole and 2,3 (A. V. Velikorodov, V. A. Ionova, E. Shustova, & N. N. Stepkina, 2016).
Precursor to Biologically Active Molecules : Almutairi et al. (2017) highlighted the potential of Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) as a precursor for biologically active molecules due to its electronic nature, reactivity, and non-linear optical properties (M. S. Almutairi, S. Xavier, M. Sathish, et al., 2017).
Potential Anti-Inflammatory Activity : Moloney (2001) found that methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate shows potential anti-inflammatory activity, which could be relevant in treating diseases like rheumatoid arthritis and psoriasis (G. P. Moloney, 2001).
Antiviral Activity : A study by Ivachtchenko et al. (2015) on substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids revealed significant antiviral activity against viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A/Aichi/2/69 (H3N2) virus. This indicates potential applications in influenza treatment (A. Ivachtchenko, P. Yamanushkin, O. Mitkin, et al., 2015).
Plant Growth Regulation : Reeve, Hudson, and Woods (1963) demonstrated that α-methoxy esters, closely related to methyl 3-indoleacetate, exhibit high activity as plant-growth regulators and increase translocation in plants (W. Reeve, R. Hudson, & C. W. Woods, 1963).
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXPYJJTXRFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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